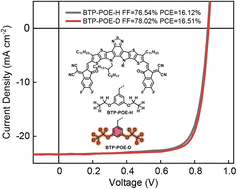Impact of side-chain deuteration on the molecular stacking and photovoltaic performance of non-fullerene acceptors†
Journal of Materials Chemistry A Pub Date: 2023-10-17 DOI: 10.1039/D3TA04761J
Abstract
The deuterium isotope effect plays a profound role in revealing the kinetics and mechanisms of organic reactions, as well as the hole/electron transport behaviors of semiconductors, yet the application of the deuterium isotope effect in organic solar cells has not been fully explored due to the challenging nature of synthesis. Here, we aim at addressing this conundrum by designing and synthesizing two asymmetric non-fullerene acceptors, BTP-POE-H and BTP-POE-D. Particularly, the effect of deuterium isotope effects on their optoelectronic properties and photovoltaic properties was investigated. Attractively, a higher power conversion efficiency (PCE) of 16.5% and an impressive fill factor of 78% were achieved for the deuterated acceptor BTP-POE-D compared to the control BTP-POE-H under the same conditions. The high fill factor of BTP-POE-D based devices can be attributed to their higher and more balanced charge transport, weaker bimolecular recombination, more ordered molecular stacking and suitable length scale of phase separation, as revealed by grazing incidence X-ray diffraction and transmission electron microscopy measurements. These results not only advance our understanding of the structure–performance relationships of deuterium-substituted acceptors, but also provide a new avenue to design high-performance nonfullerene acceptors.


Recommended Literature
- [1] Supported lipid bilayers with encapsulated quantum dots (QDs) via liposome fusion: effect of QD size on bilayer formation and structure†
- [2] Structural and conformational study of two solvates of a fulgenic acid derivative†
- [3] An in situ generated 3D porous nanostructure on 2D nanosheets to boost the oxygen evolution reaction for water-splitting†
- [4] Stress memory for the visualization detection of complicated mechanical structures via trap structure manipulation†
- [5] Acid-catalysed thermal cycloreversion of a diarylethene: a potential way for triggered release of stored light energy?†
- [6] Surface-initiated polymerization-induced self-assembly of bimodal polymer-grafted silica nanoparticles towards hybrid assemblies in one step†
- [7] Anode potential controlled mechanism of oxidation of 9,10-dimethylanthracene
- [8] Electrospun fibers for oil–water separation
- [9] Ferrimagnetic and relaxor ferroelectric properties of R2MnMn(MnTi3)O12 perovskites with R = Nd, Eu, and Gd†
- [10] Nanoelectrochemistry at liquid/liquid interfaces for analytical, biological, and material applications

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 108561-00-8
-
CAS no.: 121343-59-7









